N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a complex organic compound that features a piperidine ring, a butynyl group, and a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a butynyl halide, followed by the sulfonation of naphthalene with a sulfonyl chloride. The final step involves coupling the two intermediates under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-2-sulfonamide
- N-(4-(piperidin-1-yl)but-2-yn-1-yl)indole-2-sulfonamide
Uniqueness
N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, butynyl group, and naphthalene sulfonamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-24(23,19-11-10-17-8-2-3-9-18(17)16-19)20-12-4-7-15-21-13-5-1-6-14-21/h2-3,8-11,16,20H,1,5-6,12-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPYKKKCXBGJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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